molecular formula C11H10FNO2 B2644391 2-(5-Fluoro-1H-indol-1-yl)propanoic acid CAS No. 1479747-05-1

2-(5-Fluoro-1H-indol-1-yl)propanoic acid

Cat. No. B2644391
CAS RN: 1479747-05-1
M. Wt: 207.204
InChI Key: UXQIGAUEOUIENC-UHFFFAOYSA-N
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Description

“2-(5-Fluoro-1H-indol-1-yl)propanoic acid” is a compound with the linear formula C11H10FNO2 . It is a solid substance . The compound belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives, which are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C11H10FNO2 . It is part of the indolyl carboxylic acids and derivatives class of organic compounds .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . The linear formula representing its molecular structure is C11H10FNO2 .

Scientific Research Applications

Biological and Environmental Implications

2-(5-Fluoro-1H-indol-1-yl)propanoic acid, while not directly studied, is structurally related to compounds involved in various scientific research areas, particularly concerning environmental health and drug metabolism. For instance, the study by Fromme et al. (2017) discussed perfluorinated compounds, highlighting their persistence and potential toxic effects, emphasizing the need for monitoring human exposure and environmental contamination. Similarly, research by Kuklenyik et al. (2004) developed methods for measuring trace levels of perfluorinated compounds in human serum and milk, demonstrating the ubiquity of these compounds in humans and the environment (Fromme et al., 2017) (Kuklenyik et al., 2004).

Drug Metabolism and Efficacy

The compound is also structurally similar to fluorouracil, a chemotherapeutic agent. Studies have investigated the metabolism, efficacy, and associated toxicities of fluorouracil and its derivatives, providing insights into drug action and potential side effects. These studies explored the therapeutic effects of fluorouracil in combination with other compounds, their metabolic pathways, and the implications for treatment of conditions like colorectal carcinoma and gastric adenocarcinoma (Erlichman et al., 1988) (Machover et al., 1986).

Biochemical Modulation and Fluorescence in Diagnostic Imaging

Further, studies have explored the biochemical modulation of drugs like 5-fluorouracil and the use of 5-aminolevulinic acid in enhancing the efficacy of chemotherapy and diagnostic imaging. These studies provide insights into how chemical modifications and combinations can improve drug action and aid in disease diagnosis and monitoring (Poon et al., 1989) (Stummer et al., 2013).

Future Directions

While specific future directions for “2-(5-Fluoro-1H-indol-1-yl)propanoic acid” are not mentioned in the sources retrieved, it is known that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name

2-(5-fluoroindol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-7(11(14)15)13-5-4-8-6-9(12)2-3-10(8)13/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQIGAUEOUIENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=CC2=C1C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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